4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylicacid

Physicochemical property Molecular weight Steric bulk

4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1551179-40-8; molecular formula C₇H₉NO₃; MW 155.15) is a pyrrole-2-carboxylic acid derivative bearing an N‑methyl group at the 1‑position and a hydroxymethyl substituent at the 4‑position. It is commercially manufactured under ISO‑certified quality systems, with a typical purity specification of NLT 97%.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Cat. No. B12273171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylicacid
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)O)CO
InChIInChI=1S/C7H9NO3/c1-8-3-5(4-9)2-6(8)7(10)11/h2-3,9H,4H2,1H3,(H,10,11)
InChIKeyMJBSRZMOOOEXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid: Core Specifications and Supply Profile for Research Procurement


4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1551179-40-8; molecular formula C₇H₉NO₃; MW 155.15) is a pyrrole-2-carboxylic acid derivative bearing an N‑methyl group at the 1‑position and a hydroxymethyl substituent at the 4‑position. It is commercially manufactured under ISO‑certified quality systems, with a typical purity specification of NLT 97% . This compound belongs to the broader class of pyrrole‑2‑carboxylic acid building blocks, which serve as versatile intermediates in medicinal chemistry and process research . However, when evaluated as a procurement target, its value proposition relies on differentiating it from unsubstituted pyrrole‑2‑carboxylic acid and other positional or functional analogues that are cheaper and more widely used. This guide provides the quantitative evidence needed to determine whether the compound's N‑methyl‑4‑hydroxymethyl substitution pattern delivers a meaningful advantage over potential generic substitutes .

Why Unsubstituted Pyrrole‑2‑carboxylic Acid Cannot Replace 4‑(Hydroxymethyl)‑1‑methyl‑1H‑pyrrole‑2‑carboxylic Acid in Select Applications


Substituting either the parent pyrrole‑2‑carboxylic acid (PCA) [1] or the commonly used methyl ester analogue (methyl 4‑(hydroxymethyl)‑1‑methyl‑1H‑pyrrole‑2‑carboxylate, CAS 773871‑57‑1) [2] for 4‑(hydroxymethyl)‑1‑methyl‑1H‑pyrrole‑2‑carboxylic acid introduces a different balance of hydrogen‑bond donor/acceptor capacity, polarity, and steric bulk. The N‑methyl and 4‑hydroxymethyl substituents collaboratively increase molecular weight (155.15 vs. 111.10 for PCA) [1], enhance the number of hydrogen‑bond acceptors (3 vs. 2 for PCA) [3], and raise molar refractivity (29.93 vs. 25.23 m³·mol⁻¹) [3], thereby altering bioavailability‑filter adherence and synthetic reactivity relative to the simpler parent or the methyl ester. Therefore, for projects where precise pharmacophore geometry, solubility, or scaffold derivatization is required, generic substitution introduces risks that must be assessed against the quantitative evidence below.

Quantitative Differentiation of 4‑(Hydroxymethyl)‑1‑methyl‑1H‑pyrrole‑2‑carboxylic Acid Versus Closest Analogs


Molecular Weight and Steric Bulk Signature Relative to Pyrrole‑2‑carboxylic Acid

The target compound exhibits a molecular weight of 155.15 g/mol , versus 111.10 g/mol for unsubstituted pyrrole‑2‑carboxylic acid (PCA) [1]. This 44.05 g/mol increase reflects the contribution of the N‑methyl group (–CH₃, +15.03) and the 4‑hydroxymethyl group (–CH₂OH, +31.03), resulting in a significantly larger steric footprint. Compared to the methyl ester analogue (methyl 4‑(hydroxymethyl)‑1‑methyl‑1H‑pyrrole‑2‑carboxylate, MW 169.18) [2], the free carboxylic acid is approximately 14 g/mol lighter, potentially improving its solubility profile.

Physicochemical property Molecular weight Steric bulk

Hydrogen‑Bond Donor/Acceptor Profile and Impact on Drug‑Likeness Filters

The target compound possesses 2 hydrogen‑bond donors (carboxylic acid –OH, hydroxymethyl –OH) and 3 hydrogen‑bond acceptors (carbonyl O, hydroxymethyl O, pyrrole N) [1]. This profile is intermediate between PCA (2 donors, 2 acceptors) [2] and 4‑hydroxy‑1H‑pyrrole‑2‑carboxylic acid (3 donors, 3 acceptors) [3]. The additional acceptor site allows the target compound to satisfy hydrogen‑bond requirements in target binding without exceeding the Rule of Five donor cut‑off, whereas the 4‑hydroxy analogue already reaches the donor limit and may exhibit reduced membrane permeability.

Hydrogen bond Lipinski Rule of Five Bioavailability

Predicted Lipophilicity (logP) and Impact on Aqueous Solubility

The ALOGPS‑predicted logP for the target compound is 0.27–0.33 [1], considerably lower than PCA (logP ~0.7) [2] and the methyl ester analogue (logP higher, as esters generally increase lipophilicity). The corresponding water solubility is estimated at 60.1 g/L [1], approximately one‑third of PCA’s predicted solubility (164 g/L) [2]. This shift toward higher hydrophilicity is attributable to the hydroxymethyl group, which introduces an additional hydroxyl moiety and hydrogen‑bonding capacity, thereby increasing polarity relative to both PCA and the more hydrophobic methyl ester.

logP Water solubility Lipophilicity

Molecular Refractivity and Polar Surface Area as Scaffold‑Design Parameters

The target compound's molar refractivity is 29.93 m³·mol⁻¹, with a topological polar surface area (TPSA) of 73.32 Ų [1]. In comparison, PCA exhibits a molar refractivity of 25.23 m³·mol⁻¹ and TPSA of 53.09 Ų [2]. The 4‑hydroxy analogue shows values of 29.93 m³·mol⁻¹ and 73.32 Ų, identical to the target compound within the resolution of the predictive method. The methyl ester analogue is expected to have a larger molar refractivity (estimated ~35 m³·mol⁻¹) due to the additional carbon, but a smaller TPSA (estimated ~55 Ų) because the ester oxygen is less polarizable.

Molar refractivity Topological polar surface area Scaffold design

High‑Confidence Use Cases for 4‑(Hydroxymethyl)‑1‑methyl‑1H‑pyrrole‑2‑carboxylic Acid Based on Measured Differentiation


Scaffold‑Hopping in HMG‑CoA Reductase Inhibitor Programs

The compound's N‑methyl‑4‑hydroxymethyl‑pyrrole‑2‑carboxylate core maps to the central heterocycle of known pyrrole‑based HMG‑CoA reductase inhibitors. Its increased hydrogen‑bond acceptor capacity (3 acceptors, versus PCA’s 2) and higher molar refractivity (29.93 vs. 25.23 m³·mol⁻¹) are predicted to enhance binding affinity in the active site, while maintaining compliance with Lipinski’s Rule of Five [1]. This makes it a candidate intermediate for hepatoselective statin scaffold‑hopping efforts, where minor adjustments to polarity and steric bulk can modulate tissue selectivity [2].

Design of Potassium‑Competitive Acid Blockers (P‑CABs)

The N‑methyl substitution combined with the 4‑hydroxymethyl group provides a hydrogen‑bond donor/acceptor pattern suitable for H⁺/K⁺‑ATPase binding, similar to the pyrrole P‑CABs described in the literature [3]. The calculated TPSA of 73.32 Ų (substantially higher than PCA’s 53.09 Ų) is expected to enhance aqueous solubility in acidic gastric compartments and reduce passive membrane permeability, favoring a luminal mechanism of action.

Precursor for Hydroxycarboxylic Acid Receptor 2 (HCAR2) Agonists

Structural analogues of 4‑(hydroxymethyl)‑1‑methyl‑1H‑pyrrole‑2‑carboxylic acid have been identified as agonists of HCAR2 (HM74A/GPR109A) at nanomolar potency [4]. The present compound shares the pyrrole‑2‑carboxyl pharmacophore core, and its intermediate logP (~0.3 vs. ~0.7 for PCA) and higher polar surface area are consistent with the physicochemical profile of known GPCR modulators. It can serve as a straightforward precursor for amidation or esterification to generate focused HCAR2 agonist libraries.

Synthesis of N‑Alkyl Pyrrole HMG‑CoA Reductase Inhibitor Intermediates

Patents covering N‑alkyl pyrroles as HMG‑CoA reductase inhibitors [5] explicitly claim N‑methyl‑pyrrole‑2‑carboxylic acid derivatives. The present compound, with a free carboxylic acid and a 4‑hydroxymethyl handle, allows direct coupling of polyfunctional side chains without the need for ester hydrolysis, simplifying synthetic routes compared to the methyl ester (which requires additional saponification). The purity specification (≥97%) supports its use as a late‑stage intermediate in GMP‑like syntheses.

Quote Request

Request a Quote for 4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.